Indium tris(acetylacetonate)

Crystallography MOCVD precursor thermodynamics Sublimation enthalpy

Indium tris(acetylacetonate) offers a unique combination of air/moisture stability and low-temperature ALD compatibility (165–200°C), outperforming pyrophoric TMI and high-temperature InCl₃. Its orthorhombic crystal structure ensures distinct sublimation thermodynamics versus Al/Ga analogs. Validated for conformal In₂O₃ films on thermally fragile substrates and 7-nm cubic nanocrystal synthesis in air. Enables solution-processed ITO with 42.7 cm²/V·s mobility — a single-source precursor strategy across R&D and production scales.

Molecular Formula C15H21InO6
Molecular Weight 412.14 g/mol
Cat. No. B7756921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium tris(acetylacetonate)
Molecular FormulaC15H21InO6
Molecular Weight412.14 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[In+3]
InChIInChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
InChIKeySKWCWFYBFZIXHE-LNTINUHCSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Tris(acetylacetonate) [In(acac)₃]: A Versatile Organometallic Precursor for Thin-Film Deposition, Nanomaterial Synthesis, and Catalysis


Indium tris(acetylacetonate), systematically named tris(2,4-pentanedionato)indium(III) with formula In(C₅H₇O₂)₃, is a colorless to off-white crystalline coordination complex of the β-diketonate family [1]. It adopts an octahedral geometry around the In³⁺ center and crystallizes in an orthorhombic Pbca space group, distinguishing it from the monoclinic structures of its Al(III) and Ga(III) analogs [2]. With a molecular weight of 412.15 g·mol⁻¹, density of 1.52 g·cm⁻³, and a melting range of 187–189 °C, In(acac)₃ is readily soluble in common organic solvents (benzene, toluene, chloroform, acetone, methanol) while being insoluble in water [1]. It is employed primarily as a metal–organic precursor for chemical vapor deposition (CVD), atomic layer deposition (ALD), sol–gel processing, and as a catalyst in C–C and C–N coupling reactions [3].

Why Indium Tris(acetylacetonate) Cannot Be Simply Replaced by Other Group 13 Acetylacetonates or Indium Precursor Classes


Although Al(acac)₃, Ga(acac)₃, and In(acac)₃ share the same ligand set, their crystal structures, thermal decomposition pathways, volatilization thermodynamics, and electronic properties diverge significantly due to differences in ionic radius, polarizability, and metal–ligand bond strength [1]. In(acac)₃ crystallizes in an orthorhombic lattice (Pbca) whereas Al(acac)₃ and Ga(acac)₃ adopt monoclinic structures, leading to measurable differences in sublimation enthalpy and vapor pressure [1][2]. When compared with non-acetylacetonate indium sources such as InCl₃ or trimethylindium (TMI), In(acac)₃ offers a fundamentally different risk profile: unlike pyrophoric TMI, In(acac)₃ is air- and moisture-stable, yet it enables lower-temperature ALD processing (165–225 °C) than InCl₃, which requires ~285 °C for sublimation [3][4]. These thermodynamic and structural factors mean that substituting In(acac)₃ with a seemingly analogous precursor will alter deposition windows, film morphology, decomposition pathways, and ultimately device performance—mandating precursor-specific process re-optimization.

Quantitative Differentiation Evidence: Indium Tris(acetylacetonate) vs. Closest Analogs and Alternatives


Crystal Structure Divergence: Orthorhombic In(acac)₃ vs. Monoclinic Al(acac)₃ and Ga(acac)₃

In(acac)₃ crystallizes in the orthorhombic space group Pbca, whereas its closest Group 13 analogs Al(acac)₃ and Cr(acac)₃ adopt the monoclinic space group P2₁/c, as confirmed by X-ray powder diffraction analysis of purified samples [1]. This structural difference is not trivial: it directly affects the lattice energy and therefore the sublimation enthalpy and vapor pressure of the precursor—critical parameters for reproducible MOCVD delivery [2]. The melting points reflect this divergence: In(acac)₃ melts at 460–462 K (187–189 °C), lower than Al(acac)₃ at 470–472 K (197–199 °C) and Cr(acac)₃ at 488–490 K (215–217 °C), confirmed on a Kofler table by the same laboratory [1].

Crystallography MOCVD precursor thermodynamics Sublimation enthalpy

ALD Temperature Window: In(acac)₃ Enables Deposition at 165–225 °C vs. InCl₃ Requiring ~285 °C

In(acac)₃ combined with H₂O or O₃ as oxygen source enables ALD growth of In₂O₃ films at substantially lower temperatures than alternative indium precursors [1]. Using In(acac)₃ + H₂O, a temperature-independent growth window of 165–200 °C was demonstrated with a growth rate of approximately 20 pm/cycle; with O₃, the window extends to 165–225 °C with a growth rate of approximately 12 pm/cycle [1]. In contrast, InCl₃ requires a sublimation temperature of approximately 285 °C, yields rough films, and exhibits a growth rate of 25–40 pm/cycle [1]. Trimethylindium (In(CH₃)₃) offers a low sublimation temperature but produces a 'surprisingly low' growth rate and is pyrophoric, posing significant handling hazards [1][2]. The alternative InCp + O₃ system achieves a much higher growth rate (~200 pm/cycle) at low temperature but at 'relatively high cost' [1].

Atomic layer deposition Indium oxide thin films Low-temperature processing

Nanoparticle Morphology Control: Cubic 7 nm In₂O₃ Nanocrystals from In(acac)₃ vs. Spheroidal 9.2 nm from In(ac)₃

The choice of indium precursor exerts direct control over the size, shape, and monodispersity of In₂O₃ nanocrystals synthesized under identical conditions [1]. In a one-step synthesis in oleyl alcohol at 320 °C under air, In(acac)₃ yielded cubic In₂O₃ nanocrystals with a size of approximately 7 nm, whereas indium(III) acetate (In(ac)₃) produced spheroidal nanocrystals with an average diameter of 9.2 nm (under N₂ atmosphere), and nanoparticles with incompletely developed morphology under air [1]. Indium(III) isopropoxide (In(OiPr)₃) generated larger cubic nanocrystals of approximately 20 nm under air [1]. The acetylacetonate route uniquely produced small, well-faceted cubic particles in an air atmosphere, without requiring an inert gas environment.

Colloidal nanocrystal synthesis Indium oxide nanoparticles Precursor-dependent morphology

Thermal Decomposition Pathway: Single-Step for In(acac)₃ (150–250 °C) vs. Multi-Step for Ga(acac)₃ (150–310 °C)

Non-isothermal thermogravimetric studies under static air reveal a fundamental difference in decomposition complexity between In(acac)₃ and its gallium analog [1][2]. In(acac)₃ decomposes in one major, well-defined step over the temperature range 150–250 °C, directly forming In₂O₃ as the solid residue [1]. In sharp contrast, Ga(acac)₃ decomposes through multiple overlapping steps across a broader range of 150–310 °C to produce Ga₂O₃ [2]. The single-step decomposition of In(acac)₃ permits calcination at 400 °C for 5 hours to yield monodispersed In₂O₃ nanoparticles, as confirmed by XRD, FTIR, and SEM [1]. Ga(acac)₃'s multi-step pathway introduces greater complexity in process control for nanoparticle synthesis.

Thermogravimetric analysis Metal oxide nanoparticle synthesis Precursor decomposition kinetics

HOMO–LUMO Gap: 0.81 eV for In(acac)₃ vs. 4.86 eV for Ga(acac)₃ – Implications for Electrochemical and Catalytic Activity

Density functional theory (DFT) calculations at the B3LYP level reveal a dramatic difference in the HOMO–LUMO energy gap between In(acac)₃ and Ga(acac)₃ [1]. Under vacuum, In(acac)₃ exhibits a HOMO–LUMO gap of only 0.81 eV, whereas Ga(acac)₃ has a gap of 4.86 eV—nearly six times larger [1]. This is consistent with cyclic voltammetry data: both compounds show irreversible reductions in MeCN, DMSO, and DMF, but In(acac)₃ reduces at cathodic peak potentials (Epc) of −2.59 to −2.67 V vs Fc⁺/⁰, slightly less negative than Ga(acac)₃ at −2.68 to −2.71 V [1]. The narrow HOMO–LUMO gap of In(acac)₃ places it closer to Ru(acac)₃ (1.21 eV) in electronic character than to the wide-gap Ga(acac)₃ (4.86 eV) or even Fe(acac)₃ (4.54 eV) [1].

DFT calculation Electrochemical reduction potential Catalyst electronic structure

Solution-Processed ITO Film Performance: In(acac)₃-Derived Films Achieve Hall Mobility of 42.7 cm²/V·s

In(acac)₃ serves as an effective precursor for solution-processed In₂O₃ and ITO thin films with competitive electrical performance [1]. Using In(acac)₃ as the indium source and Sn(acac)₂ as the tin dopant in a spin-coating process, undoped In₂O₃ films achieved a Hall mobility as high as 42.7 cm²·V⁻¹·s⁻¹, while 1 wt% Sn-doped ITO films exhibited a resistivity as low as 2.5 × 10⁻³ Ω·cm with a Hall mobility of 24.1 cm²·V⁻¹·s⁻¹ and carrier concentration of 1.0 × 10²⁰ cm⁻³ [1]. By comparison, MOCVD-derived ITO films using In(acac)₃ as precursor, when optimized with DBTDA tin dopant at high deposition temperatures (T ≥ 600 °C), achieved a lower resistivity of 2.5 × 10⁻⁴ Ω·cm and transmittance >84%, though the solution process offers significantly lower capital equipment cost [2].

Solution-processed transparent conductors ITO thin films Hall mobility

Optimal Application Scenarios for Indium Tris(acetylacetonate) Based on Quantitative Differentiation Evidence


Low-Temperature ALD of In₂O₃ on Temperature-Sensitive Substrates (Polymers, Flexible Electronics)

When conformal In₂O₃ films must be deposited on substrates that cannot withstand temperatures above ~200 °C—such as polymeric flexible electronics, pre-patterned photoresists, or thermally fragile device stacks—In(acac)₃ combined with H₂O provides a validated ALD window at 165–200 °C with a growth rate of ~20 pm/cycle [1]. This temperature is ≥60 °C lower than that required for InCl₃-based ALD (~285 °C sublimation) and avoids the pyrophoric handling hazards of trimethylindium [1][2]. The acceptably smooth films and self-limiting growth behavior make this precursor combination suitable for gate dielectrics, transparent electrodes, and encapsulation layers in flexible thin-film transistors and OLEDs [1].

Air-Atmosphere Synthesis of Monodisperse Cubic In₂O₃ Nanocrystals for Gas Sensors

For gas sensor fabrication requiring small, faceted, monodisperse In₂O₃ nanocrystals, In(acac)₃ is the only common indium precursor that yields well-defined cubic particles of ~7 nm directly in an air atmosphere at 320 °C in oleyl alcohol [1]. Competing precursors fail in air: In(ac)₃ produces incompletely developed morphology and In(OiPr)₃ yields much larger 20 nm cubes [1]. The resulting 7 nm cubic nanocrystals demonstrated room-temperature H₂S detection down to 30 ppb, validating their high surface-area-to-volume ratio and reactive facet exposure [1]. This air-processable route eliminates the cost and complexity of inert-atmosphere synthesis.

Solid-State Thermal Decomposition Route to Monodispersed In₂O₃ Nanoparticles

The single-step, well-defined thermal decomposition of In(acac)₃ over 150–250 °C [1]—in contrast to the multi-step decomposition of Ga(acac)₃ over 150–310 °C [2]—makes In(acac)₃ the superior choice for solid-state calcination routes to monodispersed In₂O₃ nanoparticles. Calcination at 400 °C for 5 hours in static air directly yields phase-pure In₂O₃ nanoparticles without intermediate phases, as confirmed by XRD, FTIR, and SEM [1]. The single-step decomposition simplifies furnace programming and reduces the risk of incomplete conversion or impurity phases that can arise from multi-step decomposition pathways.

Solution-Processed High-Mobility Transparent Conductive Oxide Coatings

When capital equipment constraints preclude vacuum-based deposition, In(acac)₃ enables solution-processed In₂O₃ and ITO films with a Hall mobility reaching 42.7 cm²·V⁻¹·s⁻¹ and ITO resistivity of 2.5 × 10⁻³ Ω·cm [1]. This performance, achieved via simple spin-coating and thermal annealing, approaches that of some sputtered films and is sufficient for transparent electrode applications in photovoltaics, touch sensors, and display backplanes. The same In(acac)₃ precursor can also be transitioned to MOCVD for higher-performance films (resistivity 2.5 × 10⁻⁴ Ω·cm at T ≥ 600 °C) [2], providing a single-source precursor strategy across R&D and production scales.

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